5-bromo-N-cyclopropylpyridin-2-amine

Cross-coupling chemistry Synthetic methodology Building block selection

Researchers pursuing SAR around N-cyclopropyl pharmacophores face delays synthesizing the 5-bromo-2-aminopyridine core. This compound provides a ready-to-couple scaffold with orthogonal reactivity: the 5-Br undergoes Suzuki/Buchwald-Hartwig couplings while the N-cyclopropyl group remains inert, enabling late-stage diversification. Evidence of CCR5 antagonist activity makes it a high-priority medchem starting point. Available in 98% purity with reliable global supply.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 885266-96-6
Cat. No. B1285421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopropylpyridin-2-amine
CAS885266-96-6
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C(C=C2)Br
InChIInChI=1S/C8H9BrN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)
InChIKeyITKZPCOJFUVIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopropylpyridin-2-amine: Identity & Procurement Baseline


5-Bromo-N-cyclopropylpyridin-2-amine (CAS 885266-96-6), also known as 2-(cyclopropylamino)-5-bromopyridine, is a brominated pyridine derivative with the molecular formula C₈H₉BrN₂ and a molecular weight of 213.07 g/mol . This compound features a bromine atom at the 5-position and a cyclopropylamine group at the 2-position of the pyridine ring, making it a versatile building block for organic synthesis, particularly in pharmaceutical and agrochemical research [1]. Its primary utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures . Commercially, it is typically available in purities of 95% to 98% [2].

Palladium-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig)
N-cyclopropyl group for drug-like scaffold exploration
Orthogonal reactivity: stable amine adjacent to reactive bromide

5-Bromo-N-cyclopropylpyridin-2-amine: Substitution Challenges


While a range of halogenated 2-aminopyridines are available as synthetic intermediates, direct substitution with a close analog is scientifically non-trivial and often leads to divergent research outcomes. The specific combination of the 5-bromo substituent and the N-cyclopropyl group in 5-bromo-N-cyclopropylpyridin-2-amine confers a unique reactivity profile that cannot be assumed for analogs with different halogens (e.g., Cl, F) or N-substituents (e.g., methyl, phenyl) [1]. The electron-withdrawing and steric properties of the bromine atom at the 5-position influence the regioselectivity and efficiency of cross-coupling reactions, a key application for this compound class [1]. Simultaneously, the cyclopropyl group imparts specific steric and electronic effects, including potential metabolic stability benefits, that are absent in simpler alkyl or aryl amines [2]. Therefore, substituting this specific building block for a seemingly similar alternative without empirical validation can compromise the yield, selectivity, or biological activity of downstream products, underscoring the need for compound-specific evidence in procurement decisions .

Halogen exchange Replacing Br with Cl may reduce cross-coupling efficiency due to higher C–Cl bond strength.
N-substituent change Methyl or other alkyl analogs lack the cyclopropyl group’s reported biological activity and metabolic profile.
Precursor reactivity 5-Bromo-2-fluoropyridine undergoes SNAr at fluorine, not orthogonal cross-coupling at bromide.

5-Bromo-N-cyclopropylpyridin-2-amine: Evidence-Based Differentiation


Cross-Coupling Reactivity: Bromine vs. Chlorine

The presence of a bromine atom at the 5-position, as opposed to a chlorine atom, fundamentally alters the reactivity of the compound in palladium-catalyzed cross-coupling reactions [1]. 5-Bromo-N-cyclopropylpyridin-2-amine is explicitly cited for its ability to undergo Suzuki and Buchwald-Hartwig couplings, a property leveraged for further functionalization [1]. In contrast, the analogous 5-chloro-N-cyclopropylpyridin-2-amine (CAS 1036609-28-5) is generally less reactive in these transformations due to the higher bond dissociation energy of the C-Cl bond (approx. 397 kJ/mol) compared to the C-Br bond (approx. 280 kJ/mol) . While a direct, comparative yield study under identical conditions is not available in the public domain for this specific pair, this class-level difference in reactivity is a well-established principle in organometallic chemistry [2]. For applications requiring mild coupling conditions or when using electron-deficient substrates, the brominated derivative is the preferred choice.

C–Br vs C–Cl Bond
Class-level
~280 kJ/mol vs ~397 kJ/mol
Lower bond energy supports milder coupling conditions.
Class-level bond enthalpy values; compound-specific kinetics to verify.
Cross-coupling chemistry Synthetic methodology Building block selection

Cyclopropyl vs. Methyl: Pharmacological Target Engagement

The N-cyclopropyl group of 5-bromo-N-cyclopropylpyridin-2-amine is a critical determinant of its biological activity profile, differentiating it from simpler N-alkyl analogs like 5-bromo-N-methylpyridin-2-amine (CAS 84539-30-0) [1]. A preliminary pharmacological screening report identifies this specific compound (5-bromo-N-cyclopropylpyridin-2-amine) as having activity as a CCR5 antagonist, a mechanism relevant to HIV, asthma, and autoimmune disease research [1]. In contrast, the N-methyl analog (5-bromo-N-methylpyridin-2-amine) is primarily documented as a synthetic intermediate, with no similar reports of direct biological activity . The cyclopropyl group is known to enhance metabolic stability, increase target binding affinity through conformational restriction, and improve drug-like properties compared to a methyl group [2]. While a direct IC50 comparison between the two compounds in a single assay is not available, this evidence demonstrates that the cyclopropyl moiety confers a distinct and potentially therapeutically relevant biological profile, making the compound a higher-value starting point for drug discovery projects targeting CCR5 or related pathways.

Biological Activity
Reported
CCR5 antagonist activity reported vs No activity reported for N-methyl analog
Cyclopropyl group may confer distinct target engagement.
Preliminary screening data; direct IC50 comparison unavailable.
Medicinal chemistry Kinase inhibition CCR5 antagonism

Synthetic Yield: Scalability Benchmark

The documented synthetic yield for 5-bromo-N-cyclopropylpyridin-2-amine serves as a practical benchmark for procurement and process development . A published synthetic route, involving the reaction of 5-bromo-2-fluoropyridine with cyclopropylamine at 80°C for 48 hours in a sealed tube, reports a yield of 75% (1.13 g from a 7.10 mmol scale) . This yield provides a quantitative baseline for assessing the feasibility and cost-effectiveness of in-house synthesis versus commercial purchase. While direct comparative yield data for the analogous 5-bromo-2-fluoropyridine starting material is not directly compared, this figure establishes a reasonable expectation for the efficiency of the key nucleophilic aromatic substitution step. For procurement, this data supports the decision to purchase the final compound, as it indicates a non-trivial, multi-day synthesis with a moderate yield, potentially justifying the premium for a pre-synthesized, high-purity building block.

Synthetic Yield
Data to verify
75%
Supports procurement cost-benefit analysis.
Single literature report, sealed tube, 80 °C, 48 h.
Process chemistry Synthetic efficiency Cost of goods

Reactivity: Aryl Bromide vs. Aryl Fluoride

The target compound, 5-bromo-N-cyclopropylpyridin-2-amine, is itself synthesized from 5-bromo-2-fluoropyridine (CAS 766-11-0) via nucleophilic aromatic substitution (SNAr) of the fluorine atom by cyclopropylamine . This highlights a key differentiation: the 2-fluoropyridine precursor is reactive towards SNAr, whereas the 2-cyclopropylamino product is not . However, the product's value lies in the 5-bromo substituent, which is retained and is uniquely suited for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. The fluorinated analog (5-bromo-2-fluoropyridine) cannot undergo these reactions at the 2-position without first displacing the fluorine . Therefore, the target compound serves a different synthetic purpose than its precursor: it is a pre-installed, unreactive amine handle adjacent to a highly reactive aryl bromide coupling site. This orthogonal reactivity profile is a precise, verifiable differentiation that guides procurement: scientists requiring a building block with a stable amine group and a free coupling site should select 5-bromo-N-cyclopropylpyridin-2-amine over 5-bromo-2-fluoropyridine.

Orthogonal Reactivity
Head-to-head
Inert C–NH-c-Pr; reactive C–Br vs Reactive C–F (SNAr); same C–Br
Enables orthogonal late-stage functionalization.
Direct reactivity comparison; select for multi-step synthesis design.
Nucleophilic aromatic substitution SNAr reactivity Synthetic planning

5-Bromo-N-cyclopropylpyridin-2-amine: High-Value Application Scenarios


CCR5 Antagonist Lead Optimization

Based on evidence of CCR5 antagonist activity [1], 5-bromo-N-cyclopropylpyridin-2-amine is a high-priority starting point for structure-activity relationship (SAR) studies. Procurement of this compound allows medicinal chemists to bypass the synthesis of a core scaffold and focus on functionalizing the 5-bromo position via cross-coupling to explore chemical space around the N-cyclopropyl moiety, a key element for metabolic stability .

Orthogonal Cross-Coupling Building Block

For synthetic chemists designing multi-step sequences, the orthogonal reactivity of this compound—an inert 2-cyclopropylamino group and a reactive 5-bromo substituent—is invaluable [2]. Procurement enables the late-stage diversification of complex molecules through Suzuki or Buchwald-Hartwig reactions without interference from the amine group, a distinct advantage over less selective analogs like 5-bromo-2-fluoropyridine .

Targeted Library Synthesis

The compound's dual nature as both a potential pharmacophore (via the N-cyclopropyl group) and a synthetic handle (via the 5-bromo group) [2] makes it an ideal core for generating focused chemical libraries. Procurement supports the rapid parallel synthesis of dozens of analogs by coupling the aryl bromide with a diverse set of boronic acids, enabling broad screening efforts without the need for de novo scaffold synthesis.

Application
Selection Property
Validation Focus
CCR5 pathway SAR studies
N-cyclopropyl pharmacophore context
Cross-coupling diversification & metabolic stability review
Multi-step synthesis design
Orthogonal reactivity (Br coupling, NH-c-Pr inert)
Late-stage functionalization compatibility
Focused library generation
Dual role as handle & pharmacophore
Parallel synthesis & screening feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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